![molecular formula C13H16N4O3 B5823311 3,4-diethoxy-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5823311.png)
3,4-diethoxy-N-4H-1,2,4-triazol-3-ylbenzamide
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Overview
Description
3,4-diethoxy-N-4H-1,2,4-triazol-3-ylbenzamide, commonly known as DEETB, is a chemical compound with potential applications in scientific research. It belongs to the class of triazoles and has been synthesized using various methods. DEETB has been found to have significant biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DEETB is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. DEETB has also been reported to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
DEETB has been found to have significant biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been found to decrease the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. Furthermore, DEETB has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
DEETB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to have good stability and solubility in various solvents. Furthermore, it has been found to have low toxicity in animal models, making it a safe candidate for further research. However, DEETB has some limitations for lab experiments. It has been reported to have poor bioavailability, which may limit its effectiveness in vivo. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on DEETB. One potential direction is the development of new drugs based on DEETB for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the development of new cancer therapies based on DEETB, either alone or in combination with other drugs. Furthermore, research on the mechanism of action of DEETB may lead to the discovery of new targets for drug development. Finally, further research on the pharmacokinetics and pharmacodynamics of DEETB may lead to the development of more effective formulations for in vivo use.
Conclusion:
In conclusion, DEETB is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects. DEETB has potential applications in the development of new drugs for the treatment of inflammatory diseases, cancer, and infectious diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo use.
Synthesis Methods
DEETB can be synthesized using various methods, including the reaction of 3,4-diethoxybenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base. Another method involves the reaction of 3,4-diethoxybenzaldehyde with 4-amino-1,2,4-triazole in the presence of a reducing agent. Both methods have been reported to yield DEETB in good yields and purity.
Scientific Research Applications
DEETB has been found to have potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Furthermore, DEETB has been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3,4-diethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-19-10-6-5-9(7-11(10)20-4-2)12(18)16-13-14-8-15-17-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSTYJMFJATMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=NN2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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